molecular formula C8H11NO6 B8665972 2-(3-Oxobutanoylamino)butanedioic acid

2-(3-Oxobutanoylamino)butanedioic acid

Cat. No.: B8665972
M. Wt: 217.18 g/mol
InChI Key: ADJUEENSUYNAPD-UHFFFAOYSA-N
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Description

2-(3-Oxobutanoylamino)butanedioic acid is a specialized organic compound featuring a succinic acid (butanedioic acid) backbone modified at the second carbon by a 3-oxobutanoylamino group. This structural motif combines a dicarboxylic acid with an amide-linked ketone moiety, conferring unique physicochemical properties. The molecule’s reactivity and applications may stem from its dual functional groups: carboxylic acids (for hydrogen bonding or salt formation) and a ketone (for nucleophilic additions or redox reactions).

Properties

Molecular Formula

C8H11NO6

Molecular Weight

217.18 g/mol

IUPAC Name

2-(3-oxobutanoylamino)butanedioic acid

InChI

InChI=1S/C8H11NO6/c1-4(10)2-6(11)9-5(8(14)15)3-7(12)13/h5H,2-3H2,1H3,(H,9,11)(H,12,13)(H,14,15)

InChI Key

ADJUEENSUYNAPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares 2-(3-Oxobutanoylamino)butanedioic acid with three structurally or functionally similar compounds: acetoacetic acid (3-oxobutanoic acid), 3-methyl-2-oxobutanoic acid, and 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid. Key differences in molecular weight, functional groups, and applications are highlighted.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight CAS No. Functional Groups Purity/Concentration Key Applications/Properties
This compound C₈H₁₁NO₆ ~241.18* Not listed Dicarboxylic acid, amide, ketone N/A Potential pharmaceutical intermediate
Acetoacetic acid (3-oxobutanoic acid) C₄H₆O₃ 102.09 541-50-4 Carboxylic acid, ketone 95% Metabolic intermediate, ketosis marker
3-Methyl-2-oxobutanoic acid C₅H₈O₃ 116.12 759-05-7 Carboxylic acid, ketone, methyl branch 95% Research chemical, enzyme studies
2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid C₁₂H₁₇NO₃ 231.27 14598-96-0 Carboxylic acid, amine, hydroxyl, benzyl N/A Pharmaceutical synthesis, chiral building block

*Calculated based on inferred structure.

Acetoacetic Acid (3-Oxobutanoic Acid)

Acetoacetic acid is a β-keto acid with a simple structure (C₄H₆O₃) and serves as a key metabolite in ketogenesis. Its ketone group enhances reactivity, enabling decarboxylation to acetone under physiological conditions . In contrast, this compound’s amide linkage and dual carboxylic acids likely reduce volatility and increase stability, making it more suited for synthetic applications.

3-Methyl-2-Oxobutanoic Acid

This branched-chain α-keto acid (C₅H₈O₃) features a methyl group at the third carbon, altering its solubility and metabolic pathways compared to linear analogs. It is used in enzymatic studies due to its role in leucine metabolism . The target compound’s succinic acid backbone may enhance water solubility, while the amide group could resist enzymatic degradation, offering advantages in drug delivery systems.

2-(Benzylamino)-3-Hydroxy-3-Methylbutanoic Acid

This compound (C₁₂H₁₇NO₃) incorporates a benzylamine group and a hydroxyl substituent, introducing chirality and aromatic interactions. Its applications in chiral synthesis contrast with the target compound’s focus on ketone-mediated reactivity .

Research Findings and Functional Implications

  • Stability: The amide bond in this compound likely improves hydrolytic stability compared to acetoacetic acid, which readily undergoes decarboxylation .
  • Solubility: The dual carboxylic acids in the target compound may enhance aqueous solubility relative to 3-methyl-2-oxobutanoic acid, facilitating formulation in aqueous systems .
  • Synthetic Utility : The ketone group offers a site for Schiff base formation or condensation reactions, similar to acetoacetic acid, but with added steric hindrance from the succinic acid backbone.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs. Further experimental studies are required to validate its physicochemical properties, toxicity, and applications.

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